molecular formula C23H26N2O4 B14888605 (3S,7S)-Benzyl 3-(((benzyloxy)carbonyl)amino)-7-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate

(3S,7S)-Benzyl 3-(((benzyloxy)carbonyl)amino)-7-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate

Cat. No.: B14888605
M. Wt: 394.5 g/mol
InChI Key: IMXZBHFSJRRSLF-RXVVDRJESA-N
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Description

Benzyl (3S,7S)-3-(((benzyloxy)carbonyl)amino)-7-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate is a complex organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3S,7S)-3-(((benzyloxy)carbonyl)amino)-7-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate typically involves multiple steps, including the formation of the azepine ring and the introduction of the benzyl and benzyloxycarbonyl groups. Common synthetic routes may include:

    Formation of the Azepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Benzyl and Benzyloxycarbonyl Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl chloride and benzyloxycarbonyl chloride, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,7S)-3-(((benzyloxy)carbonyl)amino)-7-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Benzyl (3S,7S)-3-(((benzyloxy)carbonyl)amino)-7-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (3S,7S)-3-(((benzyloxy)carbonyl)amino)-7-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepine derivatives with different substituents. Examples include:

  • Benzyl (3S,7S)-3-amino-7-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate
  • Benzyl (3S,7S)-3-(((methoxy)carbonyl)amino)-7-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate

Uniqueness

The uniqueness of Benzyl (3S,7S)-3-(((benzyloxy)carbonyl)amino)-7-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

benzyl (3S,7S)-7-methyl-3-(phenylmethoxycarbonylamino)-2,3,4,7-tetrahydroazepine-1-carboxylate

InChI

InChI=1S/C23H26N2O4/c1-18-9-8-14-21(24-22(26)28-16-19-10-4-2-5-11-19)15-25(18)23(27)29-17-20-12-6-3-7-13-20/h2-13,18,21H,14-17H2,1H3,(H,24,26)/t18-,21-/m0/s1

InChI Key

IMXZBHFSJRRSLF-RXVVDRJESA-N

Isomeric SMILES

C[C@H]1C=CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1C=CCC(CN1C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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